molecular formula C16H15N3O2 B12307181 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- CAS No. 153969-11-0

2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)-

Cat. No.: B12307181
CAS No.: 153969-11-0
M. Wt: 281.31 g/mol
InChI Key: KTUBSXMBPVHJQY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 2,4-imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- follows IUPAC conventions for hydantoin derivatives. Its full IUPAC name is 3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione , derived from the parent imidazolidinedione core substituted at positions 3, 5, and 5 with an anilino group, a methyl group, and a phenyl group, respectively. The numbering prioritizes the dione functional groups (positions 2 and 4), with the 5-position accommodating two substituents due to its quaternary carbon.

Key identifiers include:

  • CAS Registry Number : 153969-11-0
  • UNII : 7TW477O0FH
  • SMILES : CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3

These identifiers reflect the compound’s unique substitution pattern, distinguishing it from simpler hydantoins.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₆H₁₅N₃O₂ , calculated from its structural components. Its molecular weight is 281.31 g/mol , consistent with the sum of atomic masses of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00).

Table 1: Elemental Composition

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
C 16 12.01 192.16
H 15 1.01 15.15
N 3 14.01 42.03
O 2 16.00 32.00
Total 281.34

Minor discrepancies between calculated (281.34 g/mol) and reported (281.31 g/mol) weights arise from rounding conventions.

Stereochemical Configuration and Chiral Centers

The compound exhibits a chiral center at the 5-position, where the quaternary carbon binds to methyl, phenyl, and two nitrogen-connected groups. The (S)-enantiomer, designated as (5S)-5-methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione , has been isolated and characterized (CAS: 332855-88-6). This configuration arises from the spatial arrangement of substituents around the asymmetric carbon, with priority rules favoring the phenyl group over methyl and nitrogen moieties.

Table 2: Chiral Center Analysis

Position Substituents Configuration
5 Methyl, Phenyl, N1, N3 (S) or (R)

The presence of two bulky groups (phenyl and methyl) at the 5-position creates significant steric hindrance, influencing the compound’s reactivity and conformational preferences.

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this specific compound are not publicly available, analogous hydantoin derivatives provide insights. For example, glycine-based hydantoins adopt β-turn conformations in solid-state structures, stabilized by intramolecular hydrogen bonds between the NH group and carbonyl oxygen. In such cases, the hydantoin ring’s planarity and substituent bulkiness dictate packing efficiency.

For 5-methyl-5-phenyl-3-(phenylamino)- derivatives, the steric bulk of the phenyl and anilino groups likely enforces a non-planar ring geometry, reducing crystal symmetry. This hypothesis aligns with studies of similar compounds, where substituents at the 5-position disrupt stacking interactions, leading to monoclinic or triclinic crystal systems.

Computational Molecular Modeling and Conformational Analysis

Computational studies using molecular mechanics (MM) and density functional theory (DFT) predict that hydantoin derivatives with bulky 5-substituents favor α-helix-like conformations over β-turns due to steric constraints. For 5-methyl-5-phenyl-3-(phenylamino)-imidazolidinedione, MM simulations suggest a preference for closed β-turn conformations in solution, where the anilino group participates in hydrogen bonding with the dione oxygen.

Key Findings from DFT (B3LYP/6-311G(d,p)):

  • α-Helix Preference : Energy minima calculations show α-helix conformations are 0.17–1.2 kcal/mol more stable than β-turns, attributed to reduced torsional strain.
  • Substituent Effects : The 5-methyl and 5-phenyl groups restrict rotation about the C5-N bond, stabilizing chair-like ring conformations.
  • Hydrogen Bonding : Intramolecular NH···O=C interactions between the anilino NH and carbonyl oxygen further stabilize the α-helix geometry.

Table 3: Conformational Energy Comparison

Conformation Relative Energy (kcal/mol) Dominant Stabilizing Factor
α-Helix 0.0 (reference) Torsional strain minimization
β-Turn +0.17 to +1.2 NH···O=C hydrogen bonding

These results highlight the interplay between steric effects and electronic interactions in determining molecular geometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBSXMBPVHJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30772607
Record name 3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153969-11-0
Record name 5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153969110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30772607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-5-PHENYL-3-(PHENYLAMINO)-2,4-IMIDAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TW477O0FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Substrate Selection

The process begins with the condensation of sarkosine (N-methylglycine) and Zassol (presumed to be a carbonyl donor, though the exact identity is unspecified in the patent) in aqueous medium. For the target compound, substituting sarkosine with a phenylalanine derivative or analogous N-alkylated amino acid could introduce the 5-phenyl group. The phenylamino moiety at position 3 may be incorporated via nucleophilic substitution or through the use of aniline derivatives during intermediate stages.

Key parameters:

  • Molar ratio : 1:2 for amino acid to carbonyl donor.
  • Temperature : Reflux conditions (100°C) for 2–5 hours.
  • Solvent : Water for the initial condensation, followed by concentrated sulfuric acid for cyclization.

Cyclization Optimization

Concentrated sulfuric acid serves dual roles as a solvent and catalyst, facilitating dehydration and ring closure. The patent reports yields exceeding 70% for simpler imidazolidinediones, though substitutions at positions 3, 5, and 5 would necessitate modified workup procedures. Post-cyclization steps include:

  • pH adjustment to 3–5 using NaOH or KOH to precipitate crude product.
  • Extraction with acetone or ethanol under reflux to isolate the imidazolidinedione core.
  • Recrystallization from ethyl acetate to achieve >95% purity.

Microwave-Assisted Synthesis with Thionyl Chloride

Recent advancements in heterocyclic synthesis emphasize microwave irradiation for rapid, high-yield reactions. A PMC study demonstrates this approach for structurally related mesoionic thiadiazolium compounds, providing a template for imidazolidinedione preparation.

Synthetic Pathway Adaptations

The reported method involves:

  • Formation of aryl-thioureas : Reaction of substituted anilines with ammonium isothiocyanate in HCl.
  • Generation of hydrazinecarbothioamides : Conversion of thioureas to isothiocyanates, followed by coupling with phenylhydrazine.
  • Ring closure : Treatment with cinnamaldehyde and thionyl chloride under microwave irradiation (5 minutes, 300W).

For the target compound, modifications would include:

  • Replacing cinnamaldehyde with a methyl-phenyl ketone derivative to install the 5-methyl-5-phenyl groups.
  • Using phenylisothiocyanate instead of ammonium isothiocyanate to introduce the 3-phenylamino substituent.

Advantages of Microwave Methodology

  • Yield improvement : 96–98% reported for analogous compounds vs. 60–70% in traditional methods.
  • Reduced reaction time : 5 minutes vs. 5 hours for conventional heating.
  • Enhanced purity : Minimal byproducts due to controlled energy input.

Degradation Pathway-Inspired Synthesis

Analysis of fenamidone metabolites reveals that 5-methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione arises from aerobic degradation of the parent fungicide. This suggests synthetic routes involving:

Oxidative Cleavage of Fenamidone Analogues

Fenamidone (CAS 161326-34-7) undergoes microbial transformation via:

  • N-N bond cleavage : Producing RPA-412636, the imidazolidinedione core.
  • Demethylthiolation : Removing the methylthio group at position 2.

Laboratory-scale synthesis could replicate these steps using:

  • Oxidizing agents : H2O2 or O3 in acetic acid.
  • Catalysts : TiCl4 or FeCl3 to accelerate demethylthiolation.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Purity
Acidic cyclization N-methyl amino acids, carbonyl donors H2SO4, 100°C, 3–5 hrs 70–75% >95%
Microwave Aryl-thioureas, aldehydes SOCl2, MW, 5 min 90–98% 85–90%
Oxidative cleavage Fenamidone analogues H2O2/FeCl3, 25°C, 24 hrs 40–50% 80–85%

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Traditional method : Low equipment costs but high energy expenditure due to prolonged heating.
  • Microwave synthesis : Requires specialized reactors (~$50,000–$100,000) but reduces processing time by 90%.
  • Catalytic oxidation : Environmentally favorable but limited by substrate availability.

Purification Challenges

The target compound’s low solubility in polar solvents necessitates:

  • Multi-step extraction : Sequential use of acetone/water mixtures.
  • Chromatography : Preparative HPLC with C18 columns for research-grade material.
  • Crystallization optimization : Ethyl acetate/hexane systems achieve 99% purity for analytical standards.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for use in pharmaceutical formulations aimed at combating bacterial infections. Research indicates that derivatives of imidazolidinediones can inhibit the growth of various pathogenic bacteria and fungi, which is crucial for developing new antibiotics and antifungal agents .

2. Anticancer Properties
Studies have shown that imidazolidinediones can induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that lead to programmed cell death. This property positions the compound as a potential lead in cancer therapy research .

3. Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The neuroprotective mechanisms are thought to involve the reduction of oxidative stress and inflammation in neuronal cells .

Agricultural Applications

1. Pesticide Development
The compound has been explored as an active ingredient in pesticides due to its ability to control various agricultural pests, including fungi and bacteria that affect crops. Its efficacy as a fungicide has been documented, providing an alternative to traditional chemical pesticides .

2. Plant Growth Regulators
Research indicates that derivatives of this compound may serve as plant growth regulators, enhancing growth and yield in certain crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Case Studies

Study Focus Findings
Antimicrobial Efficacy Tested against E. coli and S. aureusShowed significant inhibition at low concentrations, suggesting potential as an antimicrobial agent .
Cancer Cell Apoptosis Evaluation on human cancer cell linesInduced apoptosis through mitochondrial pathways, indicating potential for anticancer drug development .
Pesticidal Activity Field trials on cropsDemonstrated effective control of fungal infections with minimal phytotoxicity .

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

AUT1 and AUT5 (Autifony Therapeutics)

  • AUT1 : (5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione.
    • Substituents: 5-ethyl, 3-(pyridinyl ether), and 6-aryloxy groups.
    • Key differences: Ethyl group at position 5 instead of methyl-phenyl; pyridinyl ether enhances π-stacking interactions in Kv3 channel modulation .
  • AUT5 : (5R)-5-Ethyl-3-[6-(spiro[1-benzofuran-3,1’-cyclopropan]-4-yloxy)-3-pyridinyl]-2,4-imidazolidinedione.
    • Substituents: Spirocyclic benzofuran moiety at position 3.
    • Functional impact: Improved pharmacokinetic properties due to rigid spirocyclic structure .

Table 1: Structural Comparison of Core Imidazolidinediones

Compound Position 5 Substituents Position 3 Substituents Key Features Reference
Target Compound 5-methyl-5-phenyl 3-phenylamino Fungicide metabolite; aromatic bulk
AUT1 5-ethyl 3-pyridinyl ether Kv3 channel modulator
3-Amino-5-methyl-5-phenyl- 5-methyl-5-phenyl 3-amino Higher toxicity profile
Thio-imidazolidinones 5-arylidene 3-(4-chlorobenzyl) Sulfur substitution at C4
Functional Analogues in Pharmacology

Fenamidone Metabolites

  • RPA 717879: 2,4-Imidazolidinedione, 5-methyl-5-phenyl. Comparison: Lacks the 3-phenylamino group, reducing its interaction with fungal cytochrome bc1 complexes compared to the parent fungicide .

Thiazolidinediones and Thio-imidazolidinones

  • 3-(4-Bromophenacyl)-5-arylidene-thiazolidine-2,4-diones :
    • Key difference: Sulfur atom at position 4 instead of oxygen.
    • Activity: Demonstrated hypoglycemic effects (ED₅₀: 25–50 mg/kg) but lower antifungal potency compared to the target compound .

5-Ethyl-5-phenyl Derivatives

  • Mephenytoin (5-ethyl-3-methyl-5-phenylimidazolidinedione) :
    • Structural similarity: Ethyl and phenyl groups at position 4.
    • Functional divergence: Anticonvulsant activity due to methyl substitution at position 3 .
Physicochemical and Pharmacokinetic Differences
  • Solubility: The 3-phenylamino group in the target compound increases polarity (PSA: ~70.7) compared to AUT1 (PSA: ~65.2), enhancing aqueous solubility but reducing blood-brain barrier penetration .
  • Metabolic Stability: Thio-imidazolidinones exhibit faster hepatic clearance due to sulfur’s susceptibility to oxidation, whereas the target compound’s phenylamino group undergoes slower glucuronidation .

Biological Activity

2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)-, also known as 5-Methyl-5-phenylhydantoin , is a compound with notable biological activity primarily recognized for its fungicidal properties. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C16H15N3O2
  • Molecular Weight : 281.31 g/mol
  • Density : 1.138 g/cm³
  • Melting Point : 199-201 ºC
  • CAS Number : 6843-49-8

Antifungal Properties

2,4-Imidazolidinedione derivatives have been extensively studied for their antifungal activity. The compound has shown significant efficacy against various fungal pathogens, making it a valuable candidate in agricultural applications. The mode of action typically involves the inhibition of specific enzymes crucial for fungal growth and reproduction.

The biological activity of this compound is attributed to its ability to interact with enzymes involved in metabolic pathways, particularly those critical for drug metabolism such as cytochrome P450s. This interaction can influence the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Comparative Analysis with Related Compounds

The following table compares 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
FenamidoneC17H17N3OSContains a methylthio group; primarily used as a fungicide; distinct stereochemistry.
5-Methyl-5-phenyl-2,4-imidazolidinedioneC10H10N2O2Simpler structure; lacks the phenylamino group; lower molecular weight.
Desanilino-fenamidoneC17H16N4O3SA derivative of fenamidone; includes additional nitrogen atoms; similar agricultural applications.

Case Studies and Research Findings

  • Fungal Pathogen Inhibition : Research indicates that 2,4-Imidazolidinedione derivatives effectively inhibit fungal pathogens such as Aspergillus niger and Candida albicans. In a study using disk diffusion methods, the compound exhibited significant zones of inhibition against these fungi .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments suggest that while the compound shows promise as an antifungal agent, further investigations are necessary to fully understand its safety profile and potential cytotoxic effects on human cells .
  • Synthesis and Derivatives : Various synthetic routes have been explored for producing derivatives of 2,4-Imidazolidinedione that enhance its biological activity. For instance, modifications involving amine substitutions have been shown to improve antifungal efficacy while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 5-methyl-5-phenylimidazolidinedione derivatives, and what are their key reaction conditions?

  • Methodology : The synthesis typically involves cyclocondensation of substituted hydantoins or thiohydantoins with aryl amines or carbonyl derivatives. For example, describes a method using S-amino acids and phenylisothiocyanate in Et3N/DMF-H2O to form 2-thioxoimidazolidin-4-one derivatives . A two-step approach involving alkylation followed by ring closure (e.g., using 5-substituted hydantoin precursors) is also reported in , yielding imidazolidinediones with 59–72% efficiency under mild conditions .
  • Key Conditions :

StepReagents/ConditionsYieldReference
CyclizationEt3N, DMF-H2O, 80°C70%
Alkylation2-chloro-1-(aryl)ethanone, K2CO3, DMF59–72%

Q. How is the structural characterization of 5-methyl-5-phenylimidazolidinedione derivatives validated experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. confirms structures using 1H^1H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and 13C^{13}C NMR (e.g., C=O peaks at 170–175 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm1^{-1}) and N-H vibrations (3200–3400 cm1^{-1}) .

Q. What pharmacological activities are associated with 5-methyl-5-phenylimidazolidinedione derivatives?

  • Methodology : and highlight anticonvulsant properties in analogs like mephenytoin and ethotoin, which inhibit voltage-gated sodium channels. Bioactivity is assessed via in vitro assays (e.g., receptor binding) and in vivo models (e.g., maximal electroshock tests in rodents) .

Advanced Research Questions

Q. How can contradictions in synthetic yields for 5-methyl-5-phenylimidazolidinediones be resolved?

  • Methodology : Discrepancies often arise from steric hindrance at the 5-position or competing side reactions. reports lower yields (57–59%) for bulky substituents, resolved by optimizing reaction time and solvent polarity (e.g., switching from DMF to acetonitrile) . Computational modeling (e.g., DFT) can predict steric/electronic effects to guide synthetic design.

Q. What is the role of stereochemistry at the 5-position in modulating bioactivity?

  • Methodology : Enantiomers like (5R)- and (5S)-ethyl derivatives ( ) show divergent pharmacokinetics. Chiral HPLC separates enantiomers, while molecular docking studies (e.g., AutoDock Vina) correlate R-configuration with enhanced receptor binding in anticonvulsant assays .

Q. How do coordination complexes of imidazolidinediones (e.g., copper) influence their reactivity or applications?

  • Methodology : describes a copper complex with 5-ethyl-5-phenylimidazolidinedione, where the ligand acts as a bidentate N,O-donor. X-ray crystallography and UV-Vis spectroscopy confirm metal-ligand charge transfer, suggesting potential catalytic or material science applications .

Q. What novel green chemistry approaches are emerging for imidazolidinedione synthesis?

  • Methodology : proposes solvent-free mechanochemical synthesis using ball milling, reducing waste and energy consumption. Microwave-assisted reactions (e.g., 100 W, 10 min) also improve efficiency compared to traditional reflux methods .

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